Cas no 883524-07-0 (2-(3-chloro-4-fluorophenoxy)ethan-1-amine)

2-(3-Chloro-4-fluorophenoxy)ethan-1-amine is a versatile amine derivative featuring a chloro-fluorophenoxy substituent, which enhances its reactivity and utility in organic synthesis. The presence of both chloro and fluoro groups on the aromatic ring contributes to its electron-withdrawing properties, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The compound’s structural features also promote stability and selectivity in coupling reactions. Suitable for research and industrial applications, it offers a balance of reactivity and handling safety under controlled conditions.
2-(3-chloro-4-fluorophenoxy)ethan-1-amine structure
883524-07-0 structure
Product name:2-(3-chloro-4-fluorophenoxy)ethan-1-amine
CAS No:883524-07-0
MF:C8H9ClFNO
MW:189.6148
MDL:MFCD06246218
CID:4663769
PubChem ID:17235331

2-(3-chloro-4-fluorophenoxy)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-CHLORO-4-FLUOROPHENOXY)ETHYLAMINE
    • 2-(3-chloro-4-fluorophenoxy)ethan-1-amine
    • 2-(3-chloro-4-fluorophenoxy)ethanamine
    • MDL: MFCD06246218
    • Inchi: InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,3-4,11H2
    • InChI Key: URFXEBKDXWTUOS-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1OCCN)Cl)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

2-(3-chloro-4-fluorophenoxy)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227499-0.5g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 95%
0.5g
$407.0 2024-06-20
Enamine
EN300-227499-0.25g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 95%
0.25g
$216.0 2024-06-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039594-5g
2-(3-Chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 95%
5g
¥8925.0 2024-04-17
Enamine
EN300-227499-0.1g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 95%
0.1g
$152.0 2024-06-20
Enamine
EN300-227499-10.0g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 95%
10.0g
$2269.0 2024-06-20
Enamine
EN300-227499-1g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 85%
1g
$528.0 2023-09-15
Enamine
EN300-227499-5g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 85%
5g
$1530.0 2023-09-15
Aaron
AR01AO59-5g
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 95%
5g
$2129.00 2025-02-09
A2B Chem LLC
AV76369-50mg
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 85%
50mg
$142.00 2024-04-19
A2B Chem LLC
AV76369-100mg
2-(3-chloro-4-fluorophenoxy)ethan-1-amine
883524-07-0 85%
100mg
$195.00 2024-04-19

Additional information on 2-(3-chloro-4-fluorophenoxy)ethan-1-amine

Introduction to 2-(3-chloro-4-fluorophenoxy)ethan-1-amine (CAS No. 883524-07-0) in Modern Chemical and Pharmaceutical Research

2-(3-chloro-4-fluorophenoxy)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 883524-07-0, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the class of aromatic amines, characterized by its unique structural framework that integrates both chloro and fluoro substituents on a phenyl ring, coupled with an amine functional group at the ethyl chain. The strategic placement of these substituents not only influences its chemical reactivity but also its potential biological activity, making it a subject of extensive interest in medicinal chemistry.

The molecular structure of 2-(3-chloro-4-fluorophenoxy)ethan-1-amine consists of a benzene ring substituted with a chloro group at the 3-position and a fluoro group at the 4-position, linked to an ethyl chain via a phenoxy moiety. The amine group at the terminal end of the ethyl chain further enhances its versatility as a synthetic intermediate. This configuration imparts distinct electronic properties to the molecule, which are critical for its interaction with biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (fluoro) groups creates a delicate balance that can modulate the compound’s pharmacokinetic profile.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(3-chloro-4-fluorophenoxy)ethan-1-amine and its derivatives. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit properties such as kinase inhibition, anti-inflammatory effects, or even antimicrobial activity. Preliminary computational studies have indicated that the compound may possess favorable binding affinity to certain protein targets, which could be exploited for therapeutic purposes.

One of the most compelling aspects of 2-(3-chloro-4-fluorophenoxy)ethan-1-amine is its role as a building block in synthesizing more complex drug candidates. The phenoxyethylamine core is a common scaffold in medicinal chemistry, known for its ability to enhance drug solubility and bioavailability. Researchers have been leveraging this scaffold to develop novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. The chloro and fluoro substituents on the phenyl ring further fine-tune the molecule’s properties, allowing for selective modulation of biological pathways.

Recent advancements in drug discovery technologies have enabled more efficient screening of compounds like 2-(3-chloro-4-fluorophenoxy)ethan-1-amine for their biological activity. High-throughput screening (HTS) and structure-based drug design (SBDD) have been instrumental in identifying promising candidates for further development. These methodologies have helped researchers prioritize compounds based on their potential therapeutic efficacy and safety profiles. Notably, 2-(3-chloro-4-fluorophenoxy)ethan-1-amine has emerged as a lead compound in several ongoing research projects aimed at developing next-generation pharmaceuticals.

The synthesis of 2-(3-chloro-4-fluorophenoxy)ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations to introduce the amine moiety. Advances in catalytic methods have also enabled more sustainable synthetic pathways, reducing waste and improving efficiency. These innovations are crucial for scaling up production while maintaining cost-effectiveness.

The pharmacokinetic properties of 2-(3-chloro-4-fluorophenoxy)ethan-1-amine are another area of active investigation. Studies have begun to explore how the presence of chloro and fluoro substituents affects metabolic stability, distribution, and excretion. Understanding these parameters is essential for predicting how the compound will behave in vivo and for designing dosing regimens that maximize therapeutic benefit while minimizing side effects.

In conclusion,2-(3-chloro-4-fluorophenoxy)ethan-1-amine (CAS No. 883524-07-0) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activity. Its role as a synthetic intermediate and its suitability for further derivatization make it an invaluable asset in drug development pipelines. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in shaping the future of medicine.

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